molecular formula C21H44O2 B013537 1-Octadecoxypropan-2-ol CAS No. 25231-21-4

1-Octadecoxypropan-2-ol

Cat. No.: B013537
CAS No.: 25231-21-4
M. Wt: 328.6 g/mol
InChI Key: ZQCIPRGNRQXXSK-UHFFFAOYSA-N
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Description

Contextualization within Glycerol (B35011) Ether Chemistry

Glycerol ethers are a class of lipids characterized by an ether linkage between a fatty alcohol and glycerol. This structure contrasts with the more common ester linkage found in triglycerides and phospholipids (B1166683). The ether bond in compounds like 1-octadecoxypropan-2-ol is more chemically stable and resistant to enzymatic cleavage than an ester bond. This inherent stability is a key factor in its utility in various formulations.

The synthesis of this compound typically involves the reaction of stearyl alcohol (octadecanol) with propylene (B89431) oxide. This process is conducted in the presence of a catalyst, such as potassium hydroxide (B78521). Industrial-scale production often utilizes double metal cyanide (DMC) catalysis due to its efficiency and more environmentally favorable profile. The synthesis can be summarized by the following reaction:

Stearyl Alcohol + Propylene Oxide → this compound

This etherification process results in a compound that is a white, waxy, and odorless substance. It exhibits solubility in alcohol and water, a direct consequence of its amphiphilic nature, possessing both a long hydrophobic alkyl chain and a hydrophilic hydroxyl group.

Significance in Specialized Formulations and Biochemical Systems

The amphiphilic character of this compound underpins its widespread use as a non-ionic surfactant and emulsifying agent. Its ability to reduce surface tension and enhance the solubility of hydrophobic compounds makes it a valuable component in a range of products.

In the pharmaceutical industry, this compound serves as an excipient, a substance formulated alongside the active ingredient of a medication. chemsrc.com Its role is to improve the solubility and stability of active pharmaceutical ingredients (APIs), thereby enhancing their delivery and bioavailability. It is also utilized in the formulation of biological buffers and as a stabilizing agent in various biochemical assays.

The cosmetic and personal care industries are major users of this compound, where it is often referred to by synonyms such as PPG-15 Stearyl Ether. nbinno.comflavscents.comthegoodscentscompany.com It functions as an emollient, providing a softening and smoothing effect on the skin. thegoodscentscompany.com Its lubricating properties are beneficial in moisturizers, cleansing products, and antiperspirants. thegoodscentscompany.com In hair care products, it acts as a resin plasticizer and glossing agent. thegoodscentscompany.com Furthermore, it is used as a spreading and wetting agent in color cosmetics and can reduce the "powdering" effect in aerosol antiperspirants. thegoodscentscompany.com

Current Research Landscape and Emerging Trends in Compound Studies

Current research continues to explore the diverse applications of this compound and related glycerol ethers. Studies have investigated its use in topical preparations for various skin conditions. nih.govnih.govmdpi.com For instance, it has been included as an emollient in formulations aimed at preventing stretch marks. nih.govnih.govmdpi.com

The compound's surfactant properties are also being harnessed in the development of advanced drug delivery systems. Its ability to act as a solvent and intermediate in the synthesis of other organic compounds is an area of ongoing chemical research. The chemical reactivity of this compound, including oxidation, reduction, and substitution reactions, allows for the synthesis of a variety of derivatives with potentially novel applications. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield different alcohols.

The table below summarizes some of the key chemical and physical properties of this compound:

PropertyValue
IUPAC Name This compound
CAS Number 25231-21-4
Molecular Formula C21H44O2
Molecular Weight 328.6 g/mol
Appearance White, waxy, odorless substance
Boiling Point 423.2°C at 760 mmHg
Flash Point 157.1°C
Density 0.865 g/cm³
Solubility Soluble in water and alcohol

Data sourced from multiple references. nbinno.compharmacompass.com

Properties

IUPAC Name

1-octadecoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-21(2)22/h21-22H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCIPRGNRQXXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865197
Record name 1-(Octadecyloxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25231-21-4
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-octadecyl-.omega.-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly[oxy(methyl-1,2-ethanediyl)], α-octadecyl-ω-hydroxy
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Advanced Synthetic Methodologies and Mechanistic Investigations of 1 Octadecoxypropan 2 Ol

Catalytic Alkoxylation Strategies for 1-Octadecoxypropan-2-ol Synthesis

The reaction between stearyl alcohol and propylene (B89431) oxide to form this compound is a cornerstone of its industrial production. This process, a type of alkoxylation, relies on the ring-opening polymerization of the epoxide, initiated by the long-chain alcohol. The choice of catalyst is paramount in this synthesis, dictating the reaction mechanism, efficiency, and the purity of the final product.

Ring-Opening Polymerization of Propylene Oxide with Stearyl Alcohol as Initiator

The fundamental reaction involves the nucleophilic attack of the stearyl alcohol on the propylene oxide ring. Stearyl alcohol acts as the initiator, providing the initial nucleophile that opens the strained epoxide ring. This process can proceed via either an anionic or a coordination mechanism, largely dependent on the catalytic system employed. acs.org The polymerization is typically a living polymerization, allowing for the controlled growth of the polyether chain, which in the case of this compound, is ideally limited to a single propylene oxide unit.

The initiation step involves the deprotonation of stearyl alcohol to form a stearyl alkoxide in the presence of a base catalyst, or the coordination of the alcohol to a metal center in a coordination catalyst. The resulting activated species then attacks one of the carbon atoms of the propylene oxide ring. Due to the asymmetric nature of propylene oxide, the attack can occur at either the more substituted (secondary) or less substituted (primary) carbon, leading to different isomers. The regioselectivity of this ring-opening is a critical factor in determining the final product structure.

Role of Base Catalysts and Transition-Metal Complexes in Reaction Pathways

Base Catalysts: Traditional synthesis often employs strong bases like potassium hydroxide (B78521) (KOH). acs.org In this pathway, the base deprotonates stearyl alcohol to generate a highly nucleophilic stearyl alkoxide. This alkoxide then attacks the propylene oxide ring, primarily at the less sterically hindered primary carbon, leading to the formation of the desired secondary alcohol, this compound. The mechanism is anionic, with the propagating species being an alkoxide anion. While effective, base-catalyzed polymerization can suffer from side reactions, such as the formation of unsaturated byproducts and a broad molecular weight distribution, especially when higher degrees of propoxylation are targeted. researchgate.net

Transition-Metal Complexes (DMC Catalysts): Double-metal cyanide (DMC) catalysts, such as those based on zinc-cobalt complexes, represent a significant advancement in polyether synthesis. researchgate.netnih.gov These catalysts function through a coordination mechanism. The propylene oxide coordinates to the Lewis acidic metal center of the catalyst (e.g., Zn²⁺), which activates the epoxide ring towards nucleophilic attack. ox.ac.uk Stearyl alcohol then attacks the coordinated epoxide. A key advantage of DMC catalysts is their high activity, allowing for very low catalyst concentrations (typically in the ppm range), which often eliminates the need for a final product purification step to remove the catalyst. njchm.com Furthermore, DMC catalysts exhibit excellent control over the polymerization, resulting in polymers with low unsaturation levels and narrow molecular weight distributions. researchgate.netnih.gov The proposed mechanism for DMC catalysis involves the insertion of the epoxide into the metal-alkoxide bond of the growing polymer chain. ox.ac.uk

Comparison of Base and DMC Catalysts in Propylene Oxide Polymerization
Catalyst TypeMechanismKey AdvantagesCommon Disadvantages
Base Catalysts (e.g., KOH)AnionicLow cost, readily availableHigh catalyst loading required, formation of byproducts, broad molecular weight distribution
Transition-Metal Complexes (DMC)CoordinationHigh activity (low catalyst loading), high selectivity, narrow molecular weight distribution, low byproduct formationHigher initial cost, can be sensitive to impurities

Influence of Reaction Parameters on Synthesis Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly sensitive to several reaction parameters, including temperature, pressure, and the molar ratio of reactants.

Temperature: The reaction temperature significantly impacts the rate of polymerization. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote side reactions. For instance, in the copolymerization of propylene oxide and CO2, an increase in temperature from 50 °C to 70 °C can decrease the selectivity for the desired polymer and increase the formation of cyclic byproducts. nih.gov In the context of this compound synthesis, elevated temperatures can also lead to the formation of undesired poly(propylene glycol) and increase the level of unsaturation. Optimal temperature ranges are typically between 90°C and 150°C, depending on the catalyst system. njchm.commdpi.com

Pressure: The pressure in the reactor is primarily maintained to keep the volatile propylene oxide in the liquid phase. The reaction is typically carried out under a pressure of 0.1 to 0.25 MPa. njchm.com In reactions involving gaseous co-monomers like CO2, pressure plays a more direct role in influencing selectivity. For example, in the copolymerization of propylene oxide and CO2, decreasing the CO2 pressure from 30 bar to 6 bar significantly increased the formation of cyclic carbonate byproduct. nih.gov

Molar Ratio: The molar ratio of stearyl alcohol to propylene oxide is a critical parameter for controlling the degree of propoxylation. For the synthesis of this compound, a molar ratio close to 1:1 is desired. An excess of propylene oxide would lead to the formation of higher molecular weight polyether chains.

Influence of Reaction Parameters on Propylene Oxide Polymerization
ParameterEffect on EfficiencyEffect on Selectivity
TemperatureIncreases reaction rate up to an optimum point.Higher temperatures can decrease selectivity by promoting side reactions. nih.gov
PressureMaintains reactants in the liquid phase, ensuring consistent reaction conditions.Can influence selectivity in copolymerization reactions. nih.gov
Molar Ratio (Alcohol:PO)Affects the final molecular weight of the product.A ratio close to 1:1 is crucial for maximizing the yield of the mono-propoxylated product.

Etherification and Alcohol-Protection Approaches for Glycerol (B35011) Derivatives

An alternative and highly regioselective route to this compound involves the etherification of glycerol. This method offers a different set of challenges and advantages, particularly concerning the selective reaction at one of the primary hydroxyl groups of the glycerol backbone.

Regioselective Alkylation Techniques in Compound Synthesis

The synthesis of this compound from glycerol requires the selective alkylation of one of the primary hydroxyl groups with an octadecyl group. Due to the presence of two primary and one secondary hydroxyl group in glycerol, achieving high regioselectivity is a significant synthetic challenge. One common strategy involves the use of protecting groups. For instance, the two adjacent hydroxyl groups of glycerol can be protected as an acetal (B89532) or ketal (e.g., using acetone (B3395972) to form solketal), leaving the remaining primary hydroxyl group free for alkylation with an octadecyl halide. Subsequent deprotection of the acetal/ketal yields the desired 1-O-alkylglycerol.

Direct alkylation of glycerol is also possible, though controlling regioselectivity can be more complex. The relative nucleophilicity of the primary versus the secondary hydroxyl groups can be influenced by the choice of base and solvent. Generally, the primary hydroxyl groups are more sterically accessible and more acidic, making them more reactive towards alkylation under many conditions. frontiersin.org The use of specific catalysts can also enhance the selectivity for the primary position.

Impact of Solvent Polarity and Catalyst Choice on Reaction Outcomes

Solvent Polarity: The polarity of the solvent can influence the solubility of the reactants and the nature of the transition state, thereby affecting the reaction rate and selectivity. numberanalytics.com For the alkylation of glycerol, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective as they can solvate the cation of the base (e.g., Na⁺ from NaH) while leaving the alkoxide nucleophile relatively free to react. In some cases, glycerol itself can act as a solvent, particularly in "green chemistry" approaches, which can enhance both yield and selectivity. unina.it

Exploration of Novel Synthetic Routes and Green Chemistry Principles for this compound Production

The synthesis of this compound, also known as batyl alcohol, has traditionally relied on methods such as the condensation of octadecyl chloride with sodium allylate followed by oxidation. capes.gov.br However, modern synthetic chemistry has moved towards developing more efficient, selective, and environmentally benign processes. These novel routes often incorporate the principles of green chemistry, aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency. citrefine.com

Another innovative and green approach is chemoenzymatic synthesis. This strategy leverages the high selectivity of enzymes to achieve specific chemical transformations. A four-step chemoenzymatic synthesis has been developed to produce derivatives of batyl alcohol starting from (R)-solketal. skemman.is This process utilizes an immobilized lipase (B570770) from Candida antarctica (CAL), which offers excellent regioselectivity in acylating the glycerol backbone. skemman.is The use of enzymes as catalysts aligns with green chemistry principles by enabling reactions to occur under mild conditions and with high specificity, thereby reducing the formation of unwanted by-products.

Furthermore, catalytic reductive alkylation presents a potential green route for producing alkylglycerols. This method can synthesize glycerol monoethers by reacting glycerol, a bio-sourced material, with carboxylic acids using a Palladium on carbon (Pd/C) catalyst under hydrogen pressure. An acid ion-exchange resin is employed as a recyclable co-catalyst, enhancing the sustainability of the process. lookchem.com

These novel methodologies represent a significant shift towards more sustainable production protocols. By focusing on solvent-free conditions, phase-transfer catalysis, and biocatalysis, the synthesis of this compound and its intermediates can be achieved with higher efficiency, reduced environmental impact, and improved atom economy. citrefine.comchalmers.seiupac.org The use of water as a solvent or diluent in related grafting reactions has also been shown to reduce the required energy input (e.g., electron-beam dose) and the amount of hazardous reagents, with the added benefit that the water can be reused. rsc.org

Table 1: Comparative Analysis of Synthetic Routes for Glycidyl (B131873) Ether Precursors

Mechanistic Studies of Reaction Kinetics and Thermodynamics in this compound Formation

The formation of this compound typically involves the nucleophilic ring-opening of an epoxide precursor, such as octadecyl glycidyl ether, by an alcohol, or the reaction of octadecanol with an epoxide like glycidol (B123203). Mechanistic studies, often conducted on model systems like the reaction between phenyl glycidyl ether and aliphatic alcohols, provide crucial insights into the kinetics and thermodynamics of this transformation. kpi.ua

The core reaction is the base-catalyzed addition of an alcohol to an epoxide ring. The mechanism can be summarized by the following key steps:

Activation of the alcohol by a base (B) to form a more nucleophilic alkoxide.

Nucleophilic attack of the alkoxide on one of the two electrophilic carbon atoms of the epoxide ring.

Protonation of the resulting alkoxide intermediate to yield the final product. kpi.ua

Kinetically, the reaction is complex because two different products can be formed: the primary alcohol (from attack at the terminal carbon) and the secondary alcohol (from attack at the internal carbon). In the case of forming this compound from octadecyl glycidyl ether and a hydroxyl source, the desired product is the secondary alcohol. The ratio of these two isomers is dependent on the relative rate constants (k₁/k₂) for the two possible pathways of nucleophilic attack. kpi.ua

Studies on analogous systems have shown that temperature plays a critical role in the reaction kinetics and product distribution. At lower temperatures (e.g., < 60°C), the desired addition mechanism often predominates. kpi.ua However, as the temperature increases (e.g., > 100°C), the rate of side reactions, such as the homopolymerization of the glycidyl ether, can increase significantly. This homopolymerization competes with the alcohol addition reaction, potentially reducing the yield of the desired monoether product. kpi.ua The reaction is generally exothermic, and controlling the temperature is crucial, especially in large-scale industrial production where slow addition of reagents is used to manage the exotherm. atamanchemicals.com

The thermodynamics of the reaction are driven by the relief of ring strain in the three-membered epoxide ring, which makes the ring-opening process energetically favorable. The choice of catalyst influences the activation energy of the reaction. Tertiary amines, for example, can accelerate the reaction by facilitating the formation of the initial alcohol-base complex. kpi.ua

In bifunctional systems (e.g., reacting a diol with a diglycidyl ether), the small difference in acidity between primary and secondary hydroxyl groups can lead to the formation of branched products, especially at higher temperatures. kpi.ua This highlights the kinetic challenge in achieving high selectivity for a single isomer like this compound.

Table 2: Factors Influencing Reaction Kinetics in Glycidyl Ether Reactions

Table of Mentioned Compounds

Advanced Characterization and Analytical Methodologies for 1 Octadecoxypropan 2 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to the structural elucidation of 1-Octadecoxypropan-2-ol, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ether Linkage and Stereochemistry Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence of the ether linkage and to provide insights into the compound's stereochemistry.

In ¹H NMR spectroscopy, the protons on the carbon adjacent to the ether oxygen typically exhibit chemical shifts in the range of 3.4–4.5 ppm. libretexts.orglibretexts.orgopenstax.org For this compound, the methyleneoxy groups (-O-CH₂-) associated with the ether linkage are expected to resonate within this downfield region, specifically around 3.4–3.6 ppm. This characteristic shift confirms the presence of the ether bond.

¹³C NMR spectroscopy further corroborates the structure, with carbon atoms adjacent to the ether oxygen appearing in the 50–80 ppm range. libretexts.orgopenstax.org The specific chemical shifts of the carbons in the propan-2-ol moiety and the octadecyl chain provide a complete map of the carbon skeleton, verifying the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the molecular weight of this compound and for studying its fragmentation patterns. nih.gov Techniques such as Electrospray Ionization-Time of Flight (ESI-TOF) can be used to obtain high-resolution mass spectra.

The molecular formula of this compound is C₂₁H₄₄O₂. HRMS can verify its monoisotopic mass with high precision, which helps in confirming the elemental composition.

Under electron ionization (EI), ethers typically undergo fragmentation. libretexts.org The molecular ion peak may be observed, although sometimes it can be weak or absent. libretexts.org Common fragmentation patterns for ethers involve the cleavage of the C-O bond and the C-C bond adjacent to the oxygen. For this compound, fragmentation would likely lead to ions corresponding to the loss of the octadecyl chain or parts of the propanol (B110389) group. Analysis of these fragment ions provides valuable structural information, complementing the data obtained from NMR spectroscopy. 182.160.97

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Hydroxylated Byproduct Detection

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis and purity assessment of this compound. torontech.comnih.govspirochem.com A common approach is to use reverse-phase HPLC. Since this compound lacks a strong UV chromophore, detection can be challenging. However, UV detection at low wavelengths (around 210–220 nm) can be employed. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for more sensitive detection.

This technique is particularly effective for detecting hydroxylated byproducts, such as diols, which may be present from the synthesis process. By comparing the retention time and peak area of the main component with those of known standards, the purity of the sample can be accurately determined. torontech.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detector ELSD or UV at 210 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds. mdpi.cominternationaloliveoil.orgfloridadep.gov It is particularly useful for identifying and quantifying volatile impurities in samples of this compound, especially when the compound is part of a complex matrix. mdpi.comchromatographyonline.com

For GC-MS analysis, derivatization of the hydroxyl group may be necessary to increase the volatility of this compound. The sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase. nih.gov The separated components then enter the mass spectrometer, which provides mass spectra for identification. researchgate.net

GC-MS is effective in detecting residual solvents from the synthesis process or other volatile organic compounds that may be present as impurities. floridadep.gov The combination of chromatographic separation and mass spectrometric detection allows for the confident identification and quantification of these trace-level components. internationaloliveoil.orgchromatographyonline.com

Table 2: Mentioned Compounds

Compound Name
This compound
1,1'-Oxydi-2-propanol
1-Phenoxy-2-propanol
1-Propanol
1-Propoxy-2-propanol
2-Propanol
Acetic acid
Acetone (B3395972)
Acetonitrile
Anisole
Benzyl phenyl ether
Diethyl ether
Dipropyl ether
Ethanol
Ethyl acetate
Methanol
Methyl propyl ether
Polydimethylsiloxane
Propylene (B89431) oxide

Methodological Advancements in Analytical Protocol Development for this compound

The development of robust and precise analytical protocols is fundamental for the quality control, characterization, and application-specific analysis of this compound. Methodological advancements have focused on improving the specificity, sensitivity, and efficiency of analytical techniques to ensure the compound's purity, structural integrity, and performance in various formulations. These advancements involve the synergistic use of chromatographic and spectroscopic methods, as well as the development of specialized assays for specific applications.

A primary driver for the evolution of analytical protocols has been the improvement in synthesis techniques. For instance, the shift towards more efficient and cleaner production methods necessitates more sensitive analytical protocols to quantify and verify the reduced levels of impurities and byproducts.

Detailed Research Findings

Modern analytical strategies for this compound rely on a combination of techniques to provide a comprehensive characterization. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode with UV detection at 210–220 nm, is a cornerstone for assessing purity and identifying trace hydroxylated byproducts. For more detailed structural confirmation and impurity profiling, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. researchgate.net High-resolution mass spectrometry (HRMS), for example, using Electrospray Ionization Time-of-Flight (ESI-TOF) methods, is critical for the precise confirmation of the compound's molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Both ¹H and ¹³C NMR are used to provide unambiguous structural verification. Specifically, the chemical shifts associated with the methyleneoxy groups of the ether linkage, typically found in the δ 3.4–3.6 ppm range in ¹H NMR spectra, serve as a key diagnostic feature for confirming the compound's identity.

In the context of formulation development, specialized analytical protocols have been established. For example, studies investigating the role of this compound as a skin penetration enhancer have utilized specific analytical methods, such as liquid scintillation spectrophotometry, to quantify its effects on the delivery of active pharmaceutical ingredients. researchgate.net The development of such assays is crucial for designing and validating the performance of dermatological and cosmetic products. researchgate.netresearchgate.net

The table below summarizes the key analytical methodologies and their specific applications in the analysis of this compound.

Analytical TechniqueSpecific MethodApplication in Analysis of this compoundReference
Chromatography Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV DetectionPurity assessment and detection of trace hydroxylated byproducts.
Gas Chromatography (GC)Analysis of volatile organic compounds and assessment of raw material composition (e.g., fatty alcohols). researchgate.netsigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification of nonvolatile organic compounds and characterization of the compound in complex matrices. researchgate.net
Spectroscopy Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Unambiguous structural verification, particularly of the ether linkage. google.com
High-Resolution Mass Spectrometry (HRMS)Accurate confirmation of molecular weight.
Specialized Assays Liquid Scintillation SpectrophotometryQuantification of the compound's effect on the percutaneous penetration of other active ingredients in formulation studies. researchgate.net

The following table presents a comparative analysis of synthetic routes, highlighting the advancements in production that drive the need for more sophisticated analytical protocols to confirm higher purity levels.

ParameterBase-Catalyzed MethodDMC-Catalyzed MethodReference
Final Purity 95–97%98–99%
Byproduct Formation 15–20% Polypropylene (B1209903) Glycol (PPG)<5% Polypropylene Glycol (PPG)
Catalyst Removal Requires acidic neutralizationNot typically required

Mechanistic Research of 1 Octadecoxypropan 2 Ol in Biochemical and Material Systems

Elucidation of Molecular Interactions in Biological Mimetic Environments

1-Octadecoxypropan-2-ol, a member of the alkyl glycerol (B35011) ether family, possesses an amphiphilic molecular structure, characterized by a long hydrophobic octadecyl chain and a hydrophilic propan-2-ol head group. This dual nature underpins its activity in aqueous environments, where it can self-assemble and interact with other molecules in a variety of ways that are of interest in biochemical and material sciences.

Surfactant Properties and Surface Tension Modulation Mechanisms

As a non-ionic surfactant, this compound has the ability to reduce the surface tension of water. This is achieved by the spontaneous migration of its molecules to the air-water interface, where the hydrophobic octadecyl chains orient themselves away from the aqueous phase, thereby disrupting the cohesive energy of the water molecules at the surface.

Table 1: Critical Micelle Concentration (CMC) of Glycerol Monostearate (GMS) at 25°C
Method of DeterminationCMC (mol/dm³)
Conductivity4.50 x 10⁻²
UV-Visible Spectroscopy2.40 x 10⁻²

Note: The data presented is for Glycerol Monostearate (GMS), a structurally related compound, and is used here for illustrative purposes due to the lack of specific data for this compound in the reviewed literature.

The mechanism of surface tension modulation involves the adsorption of the surfactant molecules at the interface, which reduces the free energy of the surface. The effectiveness of a surfactant is often related to its ability to pack efficiently at the interface. The long, saturated octadecyl chain of this compound allows for significant van der Waals interactions between adjacent molecules, contributing to the formation of a stable interfacial film.

Role in Enhancing Solubility of Hydrophobic Compounds

A primary application of surfactants in biochemical systems is the solubilization of poorly water-soluble compounds. This compound can enhance the solubility of hydrophobic molecules by encapsulating them within the hydrophobic cores of its micelles. This process, known as micellar solubilization, creates a microenvironment that is favorable for the hydrophobic solute, effectively increasing its concentration in the aqueous bulk phase.

The potential of non-ionic surfactants to increase the solubility of hydrophobic drugs such as ibuprofen (B1674241) and ketoprofen (B1673614) has been demonstrated in several studies. While these studies did not specifically use this compound, the data illustrates the general principle of micellar solubilization by amphiphilic compounds. The extent of solubility enhancement is dependent on the concentration of the surfactant and the nature of the hydrophobic drug.

Table 2: Enhancement of Ibuprofen Solubility by a Non-ionic Surfactant (C₁₂EO₈)
Surfactant Concentration (mM)Ibuprofen Solubility (mM)Fold Increase in Solubility
0 (Buffer)2.51.0
2010.04.0
4020.08.0
6030.012.0
8040.016.0

Note: The data presented is for the non-ionic surfactant n-dodecyl octa(ethylene oxide) (C₁₂EO₈) and is used to illustrate the principle of micellar solubilization. scielo.br

Table 3: Enhancement of Ketoprofen Solubility by Solid Dispersion with a Non-ionic Surfactant (Tween 80)
FormulationKetoprofen Solubility (µg/mL)Fold Increase in Solubility
Pure Ketoprofen23.21.0
Ketoprofen:PVP K-30:Tween 80 (1:3:1)~128.0~5.5

Note: The data presented is for a solid dispersion formulation containing Tween 80 and is used to illustrate the principle of solubility enhancement by non-ionic surfactants. researchgate.net

Investigating Stabilization Mechanisms in Enzyme Systems

The interaction of surfactants with proteins is a complex area of study, with implications for enzyme stability and activity. Non-ionic surfactants like this compound are generally considered to be milder than their ionic counterparts, and in some cases, can have a stabilizing effect on enzymes.

Impact on Enzyme Activity and Kinetic Stability in Biochemical Assays

The presence of non-ionic surfactants can influence enzyme activity through several mechanisms. At low concentrations, they may augment lipase (B570770) catalysis. nih.gov This can be attributed to the surfactant's ability to create an interface that is favorable for the enzyme's active site, particularly for lipases that act at lipid-water interfaces. However, at higher concentrations, an inhibitory effect is often observed. researchgate.net

The effect of non-ionic surfactants on enzyme kinetics is highly dependent on the specific enzyme, the surfactant, and the reaction conditions. For instance, in a study on Rhizopus homothallicus lipase, pre-incubation with submicellar concentrations of Triton X-100 led to an increase in the specific activity of the enzyme. nih.gov This suggests that individual surfactant molecules can interact with the enzyme in a way that promotes a more active conformation.

Table 4: General Effects of Non-ionic Surfactants on Lipase Activity
Surfactant ConcentrationObserved Effect on Lipase ActivityPotential Mechanism
Low (Sub-micellar)Activation or no significant effectFavorable interfacial interactions, conformational stabilization
High (Above CMC)InhibitionEnzyme denaturation, substrate partitioning into micelles

Interfacial Effects on Protein Conformation and Function

Non-ionic surfactants can interact with the hydrophobic regions of a protein's surface. This interaction can prevent protein aggregation by shielding these hydrophobic patches from intermolecular interactions. By doing so, this compound could potentially stabilize a protein's native conformation and preserve its function, particularly under conditions that might otherwise promote denaturation. The ether linkage in this compound is more resistant to enzymatic cleavage compared to the ester bonds found in many other lipids, which could be an advantage in maintaining the integrity of the surfactant in enzyme-containing systems.

Interactions with Model Membrane Systems

Model membrane systems, such as lipid bilayers, are valuable tools for studying the interactions of amphiphilic molecules with biological membranes. The incorporation of ether lipids like this compound into these systems can provide insights into their effects on membrane structure and function.

Ether lipids are known to influence the physical properties of model membranes. For example, the presence of ether glycerophospholipid analogs has been shown to lower the transition temperature of dimyristoylphosphatidylcholine (B1235183) (DMPC) vesicles. nih.gov This indicates an increase in membrane fluidity. The lack of a carbonyl oxygen at the sn-1 position, as is the case in this compound, allows for stronger intermolecular hydrogen bonding between the headgroups of adjacent lipids, which can alter membrane packing. nih.gov

Studies on the interaction of various membranotropic agents with dipalmitoylphosphatidylcholine (DPPC) monolayers have shown that the nature of the agent significantly affects the physical parameters of the monolayer, such as the mean molecular area and the collapse pressure. nih.gov While specific data for this compound is not available, it is plausible that its insertion into a phospholipid bilayer would lead to changes in membrane fluidity and organization. Ether lipids, in general, are thought to play a role in regulating membrane dynamics and can be important for the organization and stability of lipid raft microdomains. nih.govfrontiersin.org

Analysis of Lipid Monolayer Surface Pressure using Langmuir-Blodgett Troughs

The interaction of this compound with lipid membranes can be meticulously studied using a Langmuir-Blodgett trough, a powerful tool for investigating the behavior of molecules at the air-water interface. nih.gov This technique allows for the formation of a single layer of molecules (a monolayer) on an aqueous subphase and the subsequent measurement of its surface pressure (π) as the available area per molecule (A) is systematically reduced by movable barriers. mdpi.com The resulting surface pressure-area (π-A) isotherm provides critical information about the phase behavior, packing, and stability of the monolayer. biolinscientific.com

When a model lipid, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), is spread on the aqueous surface, its π-A isotherm displays distinct phases upon compression: a gaseous (G) state at large molecular areas, followed by transitions to liquid-expanded (LE), liquid-condensed (LC), and solid (S) phases, until the monolayer collapses at a high surface pressure. mdpi.combiolinscientific.com The introduction of an amphiphilic molecule like this compound into the lipid monolayer, or its injection into the subphase beneath it, is expected to alter this characteristic isotherm.

Due to its structure, featuring a long hydrophobic octadecyl chain and a hydrophilic propan-2-ol headgroup, this compound will likely insert itself between the lipid molecules in the monolayer. nih.gov This insertion would disrupt the regular packing of the lipid tails, leading to an expansion of the monolayer. mdpi.com Consequently, the π-A isotherm for the mixed lipid/1-Octadecoxypropan-2-ol system would be shifted to higher mean molecular areas compared to the pure lipid monolayer. nih.gov Furthermore, the presence of this compound may alter the phase transition pressures and the collapse pressure, providing insights into the stability of the mixed film and the nature of the molecular interactions. oatext.com

Below is a data table illustrating the hypothetical effect of this compound on key parameters derived from a DPPC monolayer isotherm.

ParameterPure DPPC MonolayerDPPC with this compoundDescription
Lift-off Area (Ų/molecule)~85~95The area per molecule at which surface pressure begins to rise significantly from zero.
LE-LC Phase Transition Pressure (mN/m)~8-10Broadened or shiftedThe surface pressure at which the monolayer transitions from a liquid-expanded to a liquid-condensed phase.
Limiting Molecular Area (Ų/molecule)~45~52The area per molecule extrapolated to zero pressure from the steepest part of the isotherm in the condensed phase. researchgate.net
Collapse Pressure (πc, mN/m)~45-50~40The maximum surface pressure the monolayer can withstand before collapsing into a 3D structure.

Assessment of Membrane Rigidity via Fluorescence Anisotropy

Fluorescence anisotropy is a widely used spectroscopic technique to probe the rotational mobility of fluorescent molecules, which in turn provides information about the local viscosity or rigidity of their environment. researchgate.nettaylorfrancis.com When applied to biological membranes, this method can quantify membrane fluidity, a critical parameter for cellular functions like signal transduction and transport. researchgate.net

The technique involves incorporating a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the hydrophobic core of a lipid bilayer. researchgate.net The sample is then excited with vertically polarized light. The emitted fluorescence is measured through polarizers oriented both parallel (I∥) and perpendicular (I⊥) to the excitation plane. nih.gov The steady-state fluorescence anisotropy (r) is calculated from these intensities.

A high anisotropy value indicates that the probe's rotation is restricted, corresponding to a rigid, highly ordered membrane environment. Conversely, a low anisotropy value signifies greater rotational freedom for the probe, indicating a more fluid, disordered membrane. researchgate.net

As a non-ionic surfactant, this compound is expected to increase membrane fluidity. nih.gov By inserting its hydrophobic tail into the lipid bilayer, it disrupts the tight packing of the phospholipid acyl chains. This disruption increases the free volume within the membrane's core, allowing the embedded fluorescent probe to rotate more freely and rapidly. This increased motion leads to a greater depolarization of the emitted fluorescence and, consequently, a measurable decrease in the fluorescence anisotropy value. researchgate.net The magnitude of this decrease would likely be dependent on the concentration of this compound incorporated into the membrane.

The following table presents hypothetical data from a fluorescence anisotropy experiment, demonstrating the fluidizing effect of this compound on model lipid vesicles.

ConditionConcentration of this compound (mol%)Steady-State Anisotropy (r) of DPHInterpretation
Control Vesicles00.285Baseline membrane rigidity.
Treated Vesicles20.260Slight increase in membrane fluidity.
Treated Vesicles50.231Moderate increase in membrane fluidity.
Treated Vesicles100.195Significant increase in membrane fluidity.

Molecular Dynamics Simulations for Binding Site Mapping and Diffusion Kinetics

Molecular Dynamics (MD) simulations offer a computational microscope to investigate the behavior of molecules at an atomic level of detail. springernature.comrsc.org This technique can be used to model the interactions of this compound with a lipid bilayer, providing insights into its precise location within the membrane (binding site mapping) and its movement over time (diffusion kinetics). scispace.com

An MD simulation begins with the construction of a model system, which typically includes a patch of a hydrated lipid bilayer (e.g., DPPC or POPC), water molecules, ions to neutralize the system, and the molecule of interest, this compound. researchgate.net The simulation proceeds by calculating the forces between all atoms and using Newton's equations of motion to predict their positions and velocities over a series of very small time steps. nih.gov

Binding Site Mapping: By analyzing the trajectory of the simulation, which is a record of all atomic positions over time, the preferential location and orientation of this compound within the lipid bilayer can be determined. This "binding site" is not a covalent bond but rather a region of thermodynamic stability. Analyses such as mass density profiles can reveal the depth to which the molecule penetrates the bilayer. It is expected that the hydrophobic octadecyl tail would reside in the acyl chain region of the membrane, while the more polar propan-2-ol headgroup would be oriented towards the lipid headgroup/water interface. researchgate.netnih.gov

Diffusion Kinetics: The simulation trajectory also allows for the calculation of dynamic properties. The lateral diffusion coefficient (D), which quantifies how quickly the molecule moves across the plane of the membrane, can be calculated by analyzing the molecule's mean squared displacement (MSD) over time. This provides quantitative data on the kinetics of this compound's movement within its membrane environment. researchgate.net

A typical workflow and expected outputs for an MD simulation of this system are summarized in the table below.

Simulation StageDescriptionKey Output/Analysis
System SetupConstructing the initial atomic model of the lipid bilayer, water, ions, and this compound.Initial coordinates for all atoms in the simulation box.
EquilibrationAllowing the system to relax to a stable temperature, pressure, and density, ensuring a realistic starting point for data collection.Stabilization of system properties like potential energy, temperature, and box dimensions.
Production RunRunning the simulation for an extended period (nanoseconds to microseconds) to collect data on the system's dynamics.Atomic trajectory file containing position and velocity information over time.
Analysis (Binding)Calculating properties from the trajectory to determine the average position and orientation of this compound relative to the bilayer center.Mass density profiles, radial distribution functions, and orientation angles.
Analysis (Kinetics)Calculating the mean squared displacement (MSD) of the molecule's center of mass in the plane of the bilayer over time.Lateral diffusion coefficient (D).

Mechanisms of Action in Influencing Biochemical Pathways

The influence of this compound on biochemical pathways is not typically mediated by direct, specific interactions with enzymes or receptors in the manner of a classical drug. Instead, its mechanisms of action are primarily physicochemical, stemming from its amphiphilic nature and its properties as a non-ionic surfactant and emulsifying agent. These properties allow it to modify the local environment, which can in turn indirectly affect biochemical processes.

The primary mechanisms of action include:

Enhancement of Solubility and Bioavailability: Many active pharmaceutical ingredients (APIs) and other biologically active molecules are hydrophobic and have poor solubility in aqueous biological fluids. This compound can act as a solubilizing agent, forming micelles or other aggregates that encapsulate hydrophobic compounds, thereby increasing their concentration in solution and facilitating their transport to target sites. This enhanced bioavailability can potentiate the effect of an active compound on its specific biochemical pathway.

Alteration of Cell Membrane Properties: As demonstrated by techniques like fluorescence anisotropy, this compound can insert into lipid bilayers and increase membrane fluidity. nih.gov This alteration of the membrane's physical state can have significant consequences for biochemical pathways that involve membrane-bound components. For example, changes in fluidity can affect the activity of integral membrane enzymes, the conformation and function of cell surface receptors, and the operation of ion channels and transporters. By modifying the membrane matrix, it can influence the lateral diffusion and interaction of membrane proteins, thereby modulating signal transduction cascades.

Stabilization in Biochemical Systems: In research and diagnostic settings, this compound can be used as a stabilizing agent in various biochemical assays. Its surfactant properties can prevent the non-specific adsorption of proteins and other molecules to surfaces and can help maintain the stability and activity of purified enzymes or other biological components in buffer solutions. The ether linkage in its structure provides greater chemical stability against enzymatic cleavage compared to more common ester linkages found in many lipids, making it a robust component in formulations.

In essence, this compound acts as an enabler or modulator, influencing biochemical pathways by altering the physical conditions—such as solubility and membrane structure—that are essential for the proper functioning of biologically active molecules.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 1 Octadecoxypropan 2 Ol

Synthesis and Characterization of Structural Analogues and Homologues of 1-Octadecoxypropan-2-ol

The synthesis of structural analogues of this compound often begins with chiral precursors to control the stereochemistry at the glycerol (B35011) backbone. A common starting material is (S)-1,2-isopropylideneglycerol, which allows for regioselective modification. karger.com The synthesis of homologues, differing in the length of the sn-1 alkyl chain, and analogues with substitutions at the sn-2 and sn-3 positions, has been extensively reported.

For instance, the synthesis of 1-O-alkyl-2-O-methyl-glycerophospholipids, which are closely related to this compound, involves the preparation of 1-alkyl-2-methyl-rac-glycerol from 1,2-isopropylidene-glycerol. nih.gov This intermediate is then phosphorylated and condensed with various head groups. nih.gov A chemo-enzymatic approach has also been described, starting from epichlorohydrin, which is first etherified with an alcohol (e.g., octadecyl alcohol) to form a glycidyl (B131873) ether. jst.go.jp Subsequent lipase-mediated hydrolysis allows for selective acetylation and phosphorylation to yield the desired ether lipid analogues. jst.go.jp

Fluorinated analogues have been synthesized to probe the effects of incorporating fluorine atoms into the glycerol backbone. nih.govacs.org The synthesis of a racemic fluorinated analogue, 2'-(trimethylammonium)ethyl-3-hexadecyloxy-2-fluoro-2-(methoxymethyl)prop-1-yl-phosphate, was achieved in a nine-step process starting from 2-methylene-1,3-propanediol, with a key bromofluorination step. nih.govacs.org Improved synthetic routes for fluorinated analogues have also been developed, starting from ethyl 2-(alkyloxymethyl)acrylates, to produce key intermediates like racemic 2-fluoro-2-(hexadecyloxymethyl)-3-methoxypropan-1-ol. thieme-connect.com

Furthermore, derivatives have been synthesized from naturally occurring fatty acids like ricinoleic acid. mdpi.comnih.gov These syntheses have introduced various functional groups, such as methoxy (B1213986), gem-difluoro, and azide, at position 12 of the alkyl chain, expanding the chemical diversity of this compound analogues. mdpi.comnih.gov Sulfur-containing analogues have also been prepared, where the ether oxygen at the sn-1 position is replaced by a sulfur atom, to investigate the impact of this heteroatom substitution on biological activity. acs.org

The characterization of these newly synthesized compounds relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), to confirm their chemical structures. mdpi.com

Impact of Substituent Position and Chain Length on Functional Properties

Structure-activity relationship studies have revealed that modifications to the alkyl chain length and substitutions on the glycerol backbone significantly influence the functional properties of this compound analogues.

Alkyl Chain Length: The length of the alkyl chain at the sn-1 position is a critical determinant of biological activity. Studies on radioiodinated phospholipid ether analogues have shown that the hydrophobic character imparted by the alkyl chain length governs their tumor uptake and retention. researchgate.net Analogues with shorter chains (e.g., C7) exhibit little to no tumor accumulation and are rapidly cleared, whereas increasing the chain length to 15 or 18 carbons (as in this compound) leads to delayed plasma clearance and enhanced tumor uptake. researchgate.net This suggests that a certain degree of lipophilicity is required for effective interaction with and accumulation in target tissues. The enzymes involved in the biosynthesis of ether lipids show limited selectivity for the length and unsaturation of the aliphatic chain, which contributes to the natural diversity of these lipids. plos.org

Glycerol Backbone Substitutions: Modifications to the glycerol moiety also have a profound impact on activity.

sn-2 Position: The substitution at the sn-2 position is crucial. Replacing the hydroxyl group with a short-chain ether, such as a methoxy group (as in edelfosine), prevents acylation and metabolic degradation, leading to a longer biological half-life. csic.es The introduction of an additional methyl group on the glycerol backbone was explored to assess the effects of steric hindrance on biological activity. beilstein-journals.org

sn-3 Position: The nature of the head group at the sn-3 position is also a key factor. The presence of a phosphocholine (B91661) moiety is a common feature in many biologically active analogues. acs.org However, replacing the phosphocholine group with monosaccharide residues has been shown to yield compounds with significant growth-inhibitory properties against various tumor cell lines. lookchem.com

Heteroatom Substitution: Replacing the ether oxygen at the sn-1 position with a sulfur atom has led to the development of thio-analogues. The 1-S-hexadecyl-2-O-ethyl analogue was found to be twice as active as its oxygen-containing counterpart in clonogenic assays against human ovarian carcinoma cell lines. acs.org

The following table summarizes the impact of structural modifications on the properties of this compound analogues based on published research findings.

Structural Modification Analogue Type Observed Impact on Functional Properties Reference(s)
Alkyl Chain Length
Short Chain (e.g., C7)Radioiodinated Phospholipid EtherDecreased tumor uptake and rapid clearance. researchgate.net
Long Chain (C15-C18)Radioiodinated Phospholipid EtherEnhanced tumor uptake and retention. researchgate.net
Glycerol Backbone
2-O-Methyl GroupEdelfosine (ET-18-OCH3)Increased metabolic stability and antitumor activity. karger.comcsic.es
2-Fluoro GroupFluorinated Ether LipidAntitumor activity in a fibrosarcoma model. nih.govacs.org
sn-1 Thioether LinkageSulfur-containing PhospholipidIncreased activity against human ovarian carcinoma cells. acs.org
sn-3 MonosaccharideGlycosylated Ether LipidPotent growth inhibition of various tumor cell lines. lookchem.com
12-Hydroxy on Alkyl ChainRicinoleic Acid-Derived AKGSignificant antimicrobial activity. mdpi.com

Design and Evaluation of Novel Derivatives for Targeted Academic Research Applications

The rational design of novel derivatives of this compound has been driven by the need for specific molecular tools in academic research, particularly in the fields of signal transduction and antimicrobial chemotherapy.

One significant area of research has been the development of ether lipid analogues as inhibitors of specific signaling pathways that are often dysregulated in cancer. For example, phosphatidylinositol ether lipid analogues (PIAs) have been rationally designed and synthesized to inhibit the serine/threonine kinase Akt, a key node in cell survival pathways. aacrjournals.org By using molecular modeling of the pleckstrin homology (PH) domain of Akt, researchers created PIAs with modifications on the inositol (B14025) ring that led to compounds with IC50 values in the low micromolar range for Akt inhibition. aacrjournals.org These compounds were shown to block the translocation of Akt to the plasma membrane and selectively induce apoptosis in cancer cells with high levels of Akt activity. aacrjournals.org Further studies revealed that these PIAs can also independently activate the stress kinase p38. researchgate.net

Another major focus has been the design of ether lipid analogues with antimicrobial properties. A series of novel substituted 1-O-alkylglycerols were synthesized from ricinoleic acid, incorporating methoxy, gem-difluoro, azide, or hydroxy groups at the 12th position of the alkyl chain. mdpi.comnih.gov The evaluation of these compounds revealed that the hydroxy derivative, in particular, exhibited significant antimicrobial activity. mdpi.comnih.gov These findings highlight the potential for modifying the lipophilic tail to develop new classes of antimicrobial agents.

Furthermore, derivatives of this compound have been designed to target enzymes involved in lipid metabolism. The ether lipid-generating enzyme alkyl-glycerone phosphate (B84403) synthase (AGPS) has been identified as a potential therapeutic target in cancer. acs.org Small-molecule screens have led to the identification of AGPS inhibitors that can selectively lower ether lipid levels in cancer cells and impair their survival and migration. acs.org

The synthesis of glycosylated antitumor ether lipids (GAELs) represents another strategy, where the phosphocholine head group is replaced by a monosaccharide. lookchem.com These compounds are designed to explore alternative mechanisms of cellular uptake and cytotoxicity. For example, 1-O-Hexadecyl-2-O-methyl-3-O-(2'-deoxy-β-D-arabino-hexopyranosyl)-sn-glycerol was found to be more effective than the parent compound, edelfosine, at inhibiting the growth of certain drug-resistant cancer cell lines. lookchem.com

Computational Chemistry Approaches to Predict Structure-Function Relationships and Molecular Design

Computational chemistry and molecular modeling have become increasingly valuable tools for understanding the structure-function relationships of this compound and its analogues, and for guiding the design of new derivatives. These approaches provide insights at an atomic level that are often difficult to obtain through experimental methods alone.

Molecular dynamics (MD) simulations have been employed to study the interactions of ether lipids with biological membranes. researchgate.net These simulations can reveal how the insertion of alkylglycerol derivatives affects membrane properties such as fluidity and curvature, which can in turn influence the function of membrane-bound proteins. nih.govmdpi.com For instance, in silico studies have suggested that the ability of alkylglycerols to insert into the lipid bilayer and form hydrogen bonds with the polar head groups of surrounding lipids is a key aspect of their mechanism of action. mdpi.com

Homology modeling and docking studies have been instrumental in the rational design of ether lipid analogues targeting specific proteins. A prominent example is the development of phosphatidylinositol ether lipid analogues (PIAs) as Akt inhibitors. aacrjournals.org By modeling the interaction of these analogues with the phosphoinositide-binding site in the PH domain of Akt, researchers were able to predict which modifications would likely enhance binding affinity and inhibitory activity. aacrjournals.org Similarly, docking studies have been used to predict the binding of alkyl glycerol phosphate, an ether analogue of lysophosphatidic acid, to the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor involved in lipid metabolism. nih.gov

Computational approaches are also used to predict the topology and structure of membrane proteins, which are frequent targets of ether lipids. nih.gov Understanding the three-dimensional structure of these protein targets is crucial for designing selective inhibitors. Sequence-based tools can predict transmembrane helices and interaction motifs, providing a starting point for more detailed 3D structure prediction through homology modeling or de novo methods. nih.gov The combination of these computational predictions with experimental data from structure-activity relationship studies allows for a more comprehensive understanding of how ether lipid analogues exert their biological effects and facilitates the design of next-generation compounds with improved properties.

Applications in Advanced Material Science and Biochemical Research Utilizing 1 Octadecoxypropan 2 Ol

Role as an Excipient in Specialized Drug Formulations for Research Purposes

In the pharmaceutical industry, 1-Octadecoxypropan-2-ol serves as an excipient, a substance formulated alongside the active ingredient of a medication. Its primary functions in this capacity are to enhance the solubility and stability of active pharmaceutical ingredients (APIs) and to facilitate their absorption and distribution in preclinical studies.

Enhancing Solubility and Stability of Active Pharmaceutical Ingredients in in vitro Models

A significant challenge in drug development is the poor water solubility of many APIs, which can limit their efficacy. sigmaaldrich.comardena.com this compound, with its amphiphilic nature, acts as a non-ionic surfactant to address this issue. Its molecular structure contains both a hydrophobic (water-repelling) octadecyl chain and a hydrophilic (water-attracting) propan-2-ol group. This dual characteristic allows it to reduce the surface tension between dissimilar molecules, thereby improving the solubility of hydrophobic compounds in aqueous environments. numberanalytics.com

The Biopharmaceutical Classification System (BCS) categorizes drug substances based on their solubility and permeability. sigmaaldrich.comsigmaaldrich.com For APIs falling into BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability), enhancing solubility is a critical step in formulation development. sigmaaldrich.comardena.com The use of excipients like this compound can be a key strategy to improve the dissolution rate and subsequent bioavailability of these challenging compounds. sigmaaldrich.comardena.com

Table 1: Research Findings on Solubility and Stability Enhancement

Research Area Finding Source
In vitro Drug Formulations This compound is used as an excipient to improve the solubility and stability of active pharmaceutical ingredients.
Surfactant Properties As a non-ionic surfactant, it reduces surface tension, enhancing the solubility of hydrophobic compounds.

Facilitating Absorption and Distribution in Preclinical Drug Delivery Systems

Beyond improving solubility, this compound plays a role in facilitating the absorption and distribution of APIs in preclinical drug delivery systems. The surfactant properties of the compound are particularly beneficial in these systems, where it aids in the transport of active ingredients across biological membranes. The intestinal mucosal barrier, for instance, presents a significant hurdle for the absorption of many drugs due to its lipophilic nature. nih.govfrontiersin.org

Formulation strategies often focus on overcoming this barrier to ensure that the API can reach the systemic circulation and its intended target. frontiersin.org The use of excipients that can enhance permeability is a common approach. While direct studies on this compound's specific mechanisms in preclinical absorption are not extensively detailed in the provided results, its function as a surfactant suggests a mechanism of action that involves improving the interaction of the drug formulation with the intestinal lining, thereby facilitating its passage.

Utilization in Biological Buffer Systems and Biochemical Assay Development

The stability of biological molecules and the reliability of biochemical assays are highly dependent on maintaining a constant pH. nih.govresearchgate.net Biological buffers are essential for this purpose, and this compound has found use as a stabilizing agent in these systems.

Biological buffers are aqueous systems that resist changes in pH upon the addition of an acid or a base. researchgate.netsolubilityofthings.com The effectiveness of a buffer is determined by its pKa, the pH at which the buffer is most effective. researchgate.net While common buffers like phosphate-buffered saline (PBS) are widely used, they can sometimes interact with proteins or form precipitates with certain ions. nih.gov The search for alternative and more inert buffer components is an ongoing area of research. nih.govresearchgate.net

This compound's role as a stabilizing agent in biochemical assays contributes to the accuracy and reproducibility of experimental results. Its surfactant properties can help to prevent the aggregation of proteins and other biomolecules, ensuring that they remain in their native, active state throughout the experiment.

Table 2: Applications in Biochemical Research

Application Function Source
Biological Buffers Used as a stabilizing agent.

Research in Cosmetic and Personal Care Formulations for Material Science Insights

The cosmetic and personal care industry provides a rich area for material science research, particularly in the study of emulsions and the development of materials with specific textural and performance characteristics. thegoodscentscompany.commdpi.com this compound is a common ingredient in these formulations, valued for its emulsifying and stabilizing properties.

Emulsifying and Stabilizing Properties in Emulsion Science

Emulsions are mixtures of two or more immiscible liquids, such as oil and water. numberanalytics.comscitechnol.com To prevent these liquids from separating, an emulsifier is needed. nih.govmdpi.com this compound, due to its amphiphilic structure, is an effective emulsifier, enabling the formation of stable oil-in-water (O/W) or water-in-oil (W/O) emulsions.

The stability of an emulsion is crucial for the shelf-life and performance of a cosmetic product. scitechnol.com Emulsifiers like this compound create a protective layer around the dispersed droplets, preventing them from coalescing. scitechnol.com This stabilization can be achieved through electrostatic repulsion and steric hindrance. scitechnol.com The study of these mechanisms in cosmetic formulations provides valuable insights into the fundamental principles of emulsion science.

Effects on Texture and Performance in Material Systems

Beyond its role as a stabilizer, this compound also influences the texture and performance of cosmetic and personal care products. In skin care products, it can act as an emollient, providing a softening and soothing effect. thegoodscentscompany.com Its presence can also affect the spreading and lubricating properties of a formulation. thegoodscentscompany.com

The investigation of how different concentrations and combinations of this compound and other ingredients affect the rheological properties (flow and deformation) of a material system is a key area of material science research. This knowledge allows for the design of products with specific sensory characteristics and performance attributes, such as a desired viscosity or skin feel. numberanalytics.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Investigation of this compound in Other Scientific Research Domains as a Solvent or Intermediate

In scientific research and industrial applications, this compound is valued for its characteristics as a solvent and a chemical intermediate. It is a polypropylene (B1209903) glycol (PPG) ether of stearyl alcohol and functions as an inert and highly stable compound. google.com Its utility stems from its solubility profile; it is a clear liquid that is soluble in mineral oil, various alcohol ethers, and oils such as cottonseed oil, but it is insoluble in water, glycerin, and propylene (B89431) glycol. google.com This makes it particularly effective as a solvent for ingredients that are otherwise difficult to formulate. google.com

These properties are leveraged in its role as a pharmaceutical excipient, where it can act as a surfactant, softener, wetting agent, plasticizer, solubilizer, and dispersant. In cosmetic and pharmaceutical chemistry, it is used in creams, lotions, and liquid formulations. google.com Its ability to form multi-layered oil-in-water emulsions known as "oleosomes" has also been noted. google.com

Table 1: Physicochemical Properties and Functions of this compound as a Solvent/Intermediate
Property/FunctionDescriptionReference
Physical StateClear liquid google.com
Key FunctionSolvent for difficult-to-formulate ingredients (e.g., sunscreens, aluminum chlorhydrate salts) google.com
SolubilitySoluble in mineral oil, isopropyl ethers, cottonseed oil, ethanol, isopropanol google.com
InsolubilityInsoluble in water, propylene glycol, glycerin google.com
Role as ExcipientFunctions as a surfactant, softener, wetting agent, plasticizer, solubilizer, and dispersant
Structural FormationCan form oil-in-water emulsions known as "oleosomes" google.com

Preclinical Studies on Biological Activities and Mechanistic Understanding

Preclinical research has explored the biological activities of this compound, primarily as a component within larger formulations designed to elicit specific physiological responses.

The loss of collagen and other extracellular matrix components like proteoglycans is a hallmark of skin aging. google.com Research into topical compositions aims to counteract these effects by enhancing the synthesis of these structural proteins. In this context, this compound (as PPG-15 Stearyl Ether) has been included in patented formulations designed to enhance collagen and proteoglycan synthesis in the skin. google.com

One such patent describes a composition where PPG-15 Stearyl Ether is used as an organic penetrant, a crucial component to ensure that active ingredients can be effectively delivered into the skin to exert their biological effects. google.com The efficacy of these formulations has been evaluated in animal models. For example, a study detailed within the patent involved the application of a basic cream formulation to the shaved dorsum of adult rats for 10 days to assess its effect on collagen synthesis in the dermis. google.com Furthermore, commercial cosmetic products containing PPG-15 Stearyl Ether are marketed with claims of boosting collagen and elastin (B1584352) synthesis, often in combination with other active ingredients like plant-based growth factors and peptides known to support the skin's structural matrix. incidecoder.com

Table 2: Example Components of a Patented Formulation for Enhancing Collagen Synthesis Containing PPG-15 Stearyl Ether
Component TypeExample IngredientFunctionReference
Antioxidant CompoundLipoic AcidActive ingredient to enhance collagen synthesis google.com
Organic PenetrantPPG-15 Stearyl EtherSolubilizes the antioxidant and aids skin penetration google.com
Amino Acid SourceHydrolyzed whey proteinProvides building blocks for protein synthesis google.com
Sulfur SourceMethylsulfonylmethane (MSM)Supplemental sulfur for matrix components google.com
CarrierTopical pharmaceutically acceptable carrier (cream base)Vehicle for the formulation google.com

The potential for this compound to be part of formulations with antioxidant and anti-inflammatory activity has been recognized in patent literature. incidecoder.com While the compound itself is often considered an inactive vehicle, its inclusion in topical products designed to mitigate oxidative stress and inflammation underscores its compatibility with and ability to deliver active ingredients that perform these functions.

In vitro studies are fundamental to demonstrating the antioxidant and anti-inflammatory effects of new formulations. These experimental systems allow researchers to assess biological activity at the cellular and molecular level. For instance, studies on human keratinocytes (HaCaT cells) can be used to create an in vitro model of inflammation and oxidative stress. fda.gov In such models, cells might be exposed to an inflammatory stimulus, and the formulation's ability to modulate key biomarkers is measured. fda.gov Common markers include pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), enzymes like Cyclooxygenase-2 (COX-2), and components of the cellular antioxidant response system such as Glutathione Peroxidase 4 (GPX4) and Nuclear factor erythroid 2-related factor 2 (Nrf2). fda.gov

Table 3: Common In Vitro Systems for Investigating Antioxidant and Anti-inflammatory Activity
Model SystemStimulus/AssayKey Markers MeasuredReference
Human Keratinocytes (HaCaT cells)Iron Overload (to induce ferroptosis and inflammation)COX-2, IL-6, TNF-α, GPX4, Nrf2 fda.gov
Chemical AssaysDPPH radical scavenging, H₂O₂ scavengingIC₅₀ (concentration for 50% inhibition) excilor.com
Macrophage Cell Lines (e.g., RAW 264.7)Lipopolysaccharide (LPS)NF-kappa B and MAPK signaling pathways rxlist.com
Human Dermal Fibroblasts (HDFs)UVB IrradiationReactive Oxygen Species (ROS) generation fda.gov

This compound (as PPG-15 Stearyl Ether) is a documented ingredient in commercially available topical anti-fungal formulations, where it serves as a critical excipient. Its role is not as the active anti-fungal agent but as a component of the vehicle that delivers the drug to the target site.

For example, XOLEGEL, a prescription topical gel, contains the active antifungal agent ketoconazole (B1673606) at a 2% concentration. The formulation's inactive ingredients include PPG-15 Stearyl Ether, which functions within the anhydrous gel vehicle to ensure the proper consistency and delivery of ketoconazole. Similarly, the over-the-counter nail fungus treatment Excilor® lists PPG-15 stearyl ether among its ingredients, where it helps the formulation penetrate the keratin (B1170402) of the nail to reach the site of infection. Patent documents for foamable pharmaceutical vehicles also identify PPG ethers like PPG-15 stearyl ether as valuable solvents for incorporating active agents, including antifungals, into stable foam formulations for dermal application. google.com

Table 4: Examples of Anti-fungal Formulations Incorporating this compound (PPG-15 Stearyl Ether)
Product NameActive IngredientRole of this compoundReference
XOLEGEL GelKetoconazole (2%)Inactive ingredient in the topical anhydrous gel vehicle
Excilor®Not specified (acidifies nail bed)Ingredient in a formulation designed for nail penetration
Foamable Pharmaceutical Carrier (Patent)Various (e.g., antifungal agent)Solvent within a foamable vehicle google.com

Future Research Directions and Translational Perspectives for 1 Octadecoxypropan 2 Ol

Emerging Methodologies for Synthesis and Characterization of Related Compounds

Progress in understanding and utilizing 1-Octadecoxypropan-2-ol and its analogs is fundamentally dependent on the ability to synthesize them efficiently and characterize them unequivocally. The long alkyl chain and ether linkage, while conferring unique properties, also present specific challenges to synthesis and analysis.

Future synthetic strategies are increasingly focused on "green chemistry" principles and chemoenzymatic methods to improve sustainability and selectivity. alfa-chemistry.commdpi.com Traditional synthesis often involves harsh reagents and provides limited control over stereochemistry. researchgate.net Emerging approaches include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as H-Beta zeolites, for the direct etherification of glycerol (B35011) or its derivatives with long-chain alkenes (like 1-octadecene) represents a promising solventless route. researchgate.net This method can enhance selectivity towards mono-ether products and allows for easier catalyst recovery and reuse. researchgate.net

Chemoenzymatic Synthesis: This approach combines the versatility of chemical reactions with the high selectivity of enzymes. mdpi.commdpi.com For instance, enzymes can be used for the stereoselective opening of epoxide rings (e.g., glycidol (B123203) derivatives) with long-chain alcohols, providing precise control over the chirality of the resulting alkylglycerol, which is crucial for biological applications. researchgate.netnih.govnih.gov This is particularly relevant as natural alkylglycerols like chimyl, batyl, and selachyl alcohols are pure enantiomers. researchgate.netrsc.org One-pot chemoenzymatic processes are also being developed to improve efficiency and reduce waste. rsc.orgmdpi.com

The characterization of ether lipids is complicated by the existence of numerous isomers (e.g., positional, geometric, and stereoisomers) that are often indistinguishable using standard mass spectrometry (MS) techniques. nih.govoatext.com Advanced MS-based methods are critical for resolving this complexity:

Ultraviolet Photodissociation (UVPD): UVPD-MS is a powerful technique for the detailed structural characterization of lipids. By using 213 nm UV photons, it can unequivocally map fatty acid and ether chain linkages, and even localize carbon-carbon double bonds in unsaturated analogs. acs.org It has successfully enabled the differentiation of isomeric ether lipid subtypes, such as plasmanyl (O-) and plasmenyl (P-) lipids, which is not always possible with conventional collision-based fragmentation methods. acs.orgresearchgate.net

Ozone-Induced Dissociation (OzID): OzID is another advanced fragmentation method used to pinpoint the location of double bonds in unsaturated lipid chains. mdpi.com This technique is highly specific and can be coupled with liquid chromatography (LC-MS) for comprehensive profiling of lipid isomers in complex mixtures. nih.gov

Ion-Molecule Reactions: Techniques involving gas-phase reactions within the mass spectrometer, such as epoxidation of double bonds, can generate diagnostic fragment ions that reveal the original position of unsaturation, aiding in the differentiation of isomers. mdpi.com

These methodologies will be instrumental in creating libraries of well-defined alkylglycerols and understanding their structure-function relationships.

Table 1: Comparison of Advanced Mass Spectrometry Techniques for Ether Lipid Characterization

TechniquePrimary Application for Ether LipidsKey AdvantageLimitation
UVPD-MSDistinguishing ether linkage types (O- vs. P-); Localizing double bonds. acs.orgresearchgate.netProvides highly detailed structural information, including for isomeric species. researchgate.netCan have lower fragmentation efficiency for certain bonds, requiring sensitive detectors. nih.gov
OzID-MSPinpointing C=C double bond positions in unsaturated analogs. mdpi.comHighly specific for double bonds, leading to unambiguous localization.Requires specialized instrumentation for introducing ozone into the mass spectrometer.
LC-MS/MSSeparating and identifying lipids in complex biological mixtures. nih.govHigh throughput and sensitivity for profiling entire lipidomes. nih.govStandard collision-induced dissociation often fails to differentiate isomers without specialized fragmentation or chromatography. nih.govoatext.com

Advanced Computational Modeling and Data Science Integration in Compound Research

The vast datasets generated by modern analytical techniques like lipidomics necessitate the use of advanced computational tools for data processing, interpretation, and prediction. purdue.edu Data science and machine learning (ML) are becoming indispensable for accelerating research on compounds like this compound.

Future research will increasingly leverage these computational approaches to:

Automate Structural Elucidation: Tandem mass spectrometry (MS/MS) produces complex fragmentation spectra. ML models are being developed to predict lipid subclasses directly from this spectral data, serving as an orthogonal method to traditional rule-based software. nih.govbiorxiv.org Tools like MS2Lipid can be trained on curated spectra from biological samples to classify lipids, including ether lipids, with high accuracy. nih.govbiorxiv.org This can help automate the identification of this compound and its metabolites in complex lipid extracts.

Predict Physicochemical and Biological Properties: Quantitative Structure-Property Relationship (QSPR) models can predict the properties and activities of new molecules before they are synthesized. oup.com For lipids, ML algorithms can predict properties like transfection efficiency for lipid nanoparticles (LNPs) used in mRNA delivery. oup.comnih.govarxiv.org By representing lipid structures as inputs for large language models (LLMs), researchers can virtually screen libraries of potential compounds, including novel alkylglycerols, to identify candidates with desired characteristics for drug delivery or other applications. oup.com

Elucidate Metabolic Pathways: By analyzing large-scale lipidomics data, computational tools can help identify novel lipids and uncover new metabolic pathways. elifesciences.org For example, statistical models like the Boltzmann machine can analyze protein sequences of lipid synthesis enzymes to predict their substrate specificity, leading to the discovery of previously unknown lipid products. elifesciences.org This could be applied to enzymes involved in ether lipid metabolism to better understand the biosynthesis and degradation of this compound. nih.gov

Table 2: Applications of Computational Tools in Ether Lipid Research

Computational ApproachSpecific ApplicationPotential Impact on this compound Research
Machine Learning (ML) for Spectral AnalysisAutomated classification of lipid subclasses (e.g., ether vs. ester) from MS/MS data. nih.govbiorxiv.orgFaster and more accurate identification of the compound and its metabolites in high-throughput lipidomics studies.
Predictive Modeling (QSPR/LLMs)Prediction of properties like biocompatibility, skin permeability, or performance in drug delivery systems. oup.comnih.govEnables virtual screening and rational design of novel analogs of this compound for specific material or biomedical applications.
Physics-Based Simulations (e.g., Molecular Dynamics)Modeling the interaction of the compound with cell membranes or its self-assembly into larger structures (e.g., liposomes). nih.govnih.govProvides molecular-level insights into its mechanism of action as a skin emollient or its potential to form stable drug delivery vehicles.
Bioinformatics &amp; Systems BiologyAnalyzing enzyme sequences to predict function; mapping lipids to metabolic pathways. elifesciences.orgHelps to elucidate the complete lifecycle of this compound in biological systems, from synthesis to degradation.

Interdisciplinary Research Opportunities in Advanced Material and Biochemical Sciences

The unique amphiphilic nature of this compound, conferred by its long alkyl chain and polar propanol (B110389) headgroup, opens up numerous possibilities for interdisciplinary research, bridging material science with biochemistry.

In advanced material science , future research could explore the use of this compound and its derivatives as building blocks for novel functional materials:

Biocompatible Polymers and Coatings: The polymerization of glycidyl (B131873) ethers can produce biocompatible polyethers with tunable properties. researchgate.net By analogy, long-chain alkyl glycidyl ethers can be polymerized to form comb-like structures that could be used for surface coatings or as components of "smart" materials that respond to external stimuli like temperature. researchgate.netd-nb.inforesearchgate.net The biocompatibility of the alkylglycerol backbone makes it an attractive candidate for materials intended for biomedical applications. researchgate.net

Advanced Drug Delivery Systems: Ether lipids are known for forming highly stable membranes. mdpi.com Liposomes formulated with tetraether lipids from archaea, for example, show enhanced stability against pH and temperature changes. mdpi.com this compound could be investigated as a component of liposomes or other nanoparticles to improve stability and control drug release. Furthermore, novel biodegradable lipids, such as those incorporating silyl (B83357) ether bonds, are being designed for LNP-based drug delivery to enhance biocompatibility and tissue clearance. acs.org This concept could be extended to alkylglycerol-based lipids.

In biochemical and translational sciences , the focus is on the bioactive potential of alkylglycerols. While many studies have focused on natural mixtures from sources like shark liver oil, research on specific, pure compounds like this compound is a logical next step. nih.govmdpi.com Key areas include:

Cellular Signaling and Metabolism: Alkylglycerols are not merely structural lipids; they are precursors to ether phospholipids (B1166683) and can modulate signaling pathways. nih.govnih.govnih.gov Research has linked alkylglycerols to the activation of macrophages, modulation of the immune response, and even the regulation of beige fat. mdpi.comfrontiersin.org Future studies could investigate the specific effects of this compound on these processes.

Translational Medicine: Natural alkylglycerols have been studied for their potential anti-tumor and anti-angiogenic effects. nih.gov They may also play a role in mitigating metabolic diseases like obesity by increasing protective plasmalogen levels. frontiersin.org Synthesizing and testing pure, well-characterized alkylglycerols like this compound and its analogs is essential to validate these findings and understand the structure-activity relationships, paving the way for potential therapeutic applications. mdpi.com

The translation of this basic research into practical applications will require close collaboration between chemists, material scientists, biologists, and clinicians, underscoring the inherently interdisciplinary future of research in this area.

Table 3: Interdisciplinary Research and Translational Opportunities

Research AreaSpecific OpportunityTranslational Perspective
Advanced MaterialsDevelopment of biocompatible and thermoresponsive polyethers using this compound as a monomer or side-chain. researchgate.netd-nb.infoCreation of "smart" hydrogels for tissue engineering or responsive coatings for medical devices. researchgate.netfrontiersin.org
Incorporation into lipid nanoparticles (LNPs) or liposomes to enhance stability and biocompatibility. mdpi.comImproved delivery systems for pharmaceuticals, vaccines, or cosmetic active ingredients.
Biochemical SciencesInvestigating its role as a signaling molecule and its impact on immune cell function (e.g., macrophages). mdpi.comfrontiersin.orgDevelopment of novel immunomodulatory agents for treating inflammatory conditions or boosting immune responses.
Evaluating its potential anti-angiogenic and anti-proliferative effects in cancer models. nih.govPotential as a non-toxic adjuvant in cancer therapy or as a lead compound for new anticancer drugs. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-Octadecoxypropan-2-ol, and how do reaction parameters affect product yield?

  • Methodological Answer : The synthesis of this compound typically involves etherification or alcohol-protection strategies. For example, a related compound, acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol, is synthesized via regioselective alkylation of glycerol derivatives under controlled conditions (e.g., using long-chain alkyl halides and base catalysts like NaH). Key parameters include temperature (60–80°C), solvent polarity (e.g., DMF for solubility), and catalyst choice, which influence reaction efficiency and byproduct formation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product from unreacted starting materials .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the ether linkage (δ 3.4–3.6 ppm for methyleneoxy groups) and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (e.g., 646.9 g/mol for a related derivative) .
  • HPLC : Reverse-phase HPLC with UV detection (210–220 nm) to assess purity, especially for detecting trace hydroxylated byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Conduct a systematic meta-analysis using the following steps:

Literature Curation : Use databases like PubMed and SciFinder with search terms such as "this compound[rn]" or "Alcohol(C18)" to compile data .

Data Normalization : Adjust for variables like solvent choice (e.g., DMSO vs. ethanol) and cell line specificity.

Controlled Replication : Reproduce key studies under standardized conditions (e.g., fixed concentration ranges, pH 7.4 buffers) to isolate confounding factors .

Q. What experimental strategies are effective in studying the interaction of this compound with lipid bilayers?

  • Methodological Answer :

  • Model Membrane Systems : Use Langmuir-Blodgett troughs to measure changes in lipid monolayer surface pressure upon compound insertion.
  • Fluorescence Anisotropy : Label lipid bilayers with diphenylhexatriene (DPH) to assess membrane rigidity changes induced by this compound .
  • Molecular Dynamics Simulations : Compare experimental data with simulations (e.g., GROMACS) to map binding sites and diffusion coefficients .

Q. How should researchers design experiments to optimize the synthesis of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a fractional factorial design to test variables like catalyst type (e.g., NaH vs. K2_2CO3_3), solvent (toluene vs. THF), and temperature.
  • Response Surface Methodology (RSM) : Model interactions between parameters to predict optimal yield conditions.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Safety and Environmental Considerations in Advanced Research

Q. What exposure control measures are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods with face velocity ≥0.5 m/s to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374 standard) and safety goggles. For prolonged exposure, apply barrier creams to prevent dermal absorption .
  • Waste Management : Collect contaminated solvents in sealed containers labeled for halogenated waste to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.